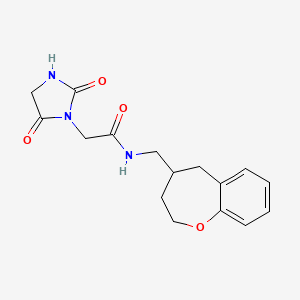
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, also known as DHCMT, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates various physiological processes in the body. DHCMT has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Mécanisme D'action
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one acts as a competitive inhibitor of 11β-HSD1, which catalyzes the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one reduces the production of cortisol and promotes the conversion of cortisone to its inactive form. This results in a decrease in cortisol levels and improved metabolic function.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can improve insulin sensitivity, reduce lipid accumulation, and enhance glucose uptake in adipocytes. In vivo studies have demonstrated that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce body weight, improve glucose tolerance, and enhance insulin sensitivity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has several advantages as a research tool for studying metabolic disorders. It is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of cortisol in metabolic function. However, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous compounds in the body. Additionally, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1 with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, research on the safety and efficacy of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in humans is needed to fully evaluate its potential as a therapeutic agent for metabolic disorders.
Méthodes De Synthèse
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with malonic acid and subsequent cyclization with potassium hydroxide. The final product is obtained through the addition of hydroxylamine hydrochloride and acetic anhydride.
Applications De Recherche Scientifique
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels are associated with various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce cortisol levels and improve metabolic function.
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-13(21-2)12(9-10)17-16(19)15(18)11-5-3-4-6-14(11)22-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHRVIACZOQQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)


![5-(aminosulfonyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-fluorobenzamide](/img/structure/B5684116.png)

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)